molecular formula C12H16BrNO2 B13867227 3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde

3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde

Katalognummer: B13867227
Molekulargewicht: 286.16 g/mol
InChI-Schlüssel: WYBQXYYAUJGQHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde is an organic compound with the molecular formula C12H17BrNO2. It is characterized by the presence of a bromine atom, a dimethylamino group, and a propoxy group attached to a benzaldehyde core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde typically involves the reaction of 3-bromo-4-hydroxybenzaldehyde with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The presence of the dimethylamino group suggests potential interactions with biological membranes or proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Bromo-4-[3-(dimethylamino)propoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a bromine atom and a dimethylamino group allows for diverse chemical modifications and applications .

Eigenschaften

Molekularformel

C12H16BrNO2

Molekulargewicht

286.16 g/mol

IUPAC-Name

3-bromo-4-[3-(dimethylamino)propoxy]benzaldehyde

InChI

InChI=1S/C12H16BrNO2/c1-14(2)6-3-7-16-12-5-4-10(9-15)8-11(12)13/h4-5,8-9H,3,6-7H2,1-2H3

InChI-Schlüssel

WYBQXYYAUJGQHM-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CCCOC1=C(C=C(C=C1)C=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.